3-Acetyl-4-bromo-2-fluorobenzonitrile
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Overview
Description
3-Acetyl-4-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzonitrile, featuring acetyl, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-2-fluorobenzonitrile typically involves multi-step reactions starting from 2-fluoroaniline. One common method includes:
Bromination: 2-Fluoroaniline is brominated using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours.
Nitration and Acetylation: The brominated product undergoes nitration using concentrated sulfuric acid and sodium nitrite, followed by acetylation with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromo-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents make the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Oxidation: 3-Acetyl-4-bromo-2-fluorobenzoic acid.
Reduction: 3-Hydroxy-4-bromo-2-fluorobenzonitrile.
Scientific Research Applications
3-Acetyl-4-bromo-2-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Materials Science: Employed in the development of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-bromo-2-fluorobenzonitrile involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the bromo or fluoro substituents are replaced by nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the acetyl group.
4-Bromo-2-fluorobenzonitrile: Similar structure but lacks the acetyl group and has different substitution positions.
Uniqueness
3-Acetyl-4-bromo-2-fluorobenzonitrile is unique due to the presence of the acetyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
3-acetyl-4-bromo-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c1-5(13)8-7(10)3-2-6(4-12)9(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORSGRBBVZLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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